4-((4-(Allyloxy)phenyl)sulfonyl)phenol
Overview
Description
4-((4-(Allyloxy)phenyl)sulfonyl)phenol is an organic compound with the molecular formula C15H14O4S. It is known for its role in the synthesis of advanced polymer materials and as an intermediate in organic synthesis. This compound is particularly valued for its ability to introduce specific functionalities into polymer chains, enhancing properties such as thermal stability and flame retardation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-(Allyloxy)phenyl)sulfonyl)phenol typically involves the reaction of 4-hydroxybenzenesulfonyl chloride with allyl alcohol in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of the phenol attacks the sulfonyl chloride, forming the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
4-((4-(Allyloxy)phenyl)sulfonyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The allyloxy group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel and may be carried out under inert atmospheres
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted phenol derivatives depending on the substituent introduced
Scientific Research Applications
4-((4-(Allyloxy)phenyl)sulfonyl)phenol is utilized in several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used as an additive to enhance the flame-retardation properties of unsaturated polyester resins .
Mechanism of Action
The mechanism of action of 4-((4-(Allyloxy)phenyl)sulfonyl)phenol involves its ability to act as a linker or functional group in polymer chains. The allyloxy group allows for further functionalization, while the sulfonyl group provides stability and enhances the material properties. The compound interacts with molecular targets through covalent bonding, influencing the physical and chemical properties of the resulting polymers .
Comparison with Similar Compounds
Similar Compounds
4-((4-(Methoxy)phenyl)sulfonyl)phenol: Similar structure but with a methoxy group instead of an allyloxy group.
4-((4-(Ethoxy)phenyl)sulfonyl)phenol: Similar structure but with an ethoxy group instead of an allyloxy group.
4-((4-(Propoxy)phenyl)sulfonyl)phenol: Similar structure but with a propoxy group instead of an allyloxy group
Uniqueness
4-((4-(Allyloxy)phenyl)sulfonyl)phenol is unique due to its allyloxy group, which provides additional reactivity and functionalization options compared to its methoxy, ethoxy, and propoxy analogs. This makes it particularly valuable in the synthesis of advanced polymer materials with enhanced properties .
Properties
IUPAC Name |
4-(4-prop-2-enoxyphenyl)sulfonylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4S/c1-2-11-19-13-5-9-15(10-6-13)20(17,18)14-7-3-12(16)4-8-14/h2-10,16H,1,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKZIDBGIZLBDDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10629100 | |
Record name | 4-{[4-(Allyloxy)phenyl]sulfonyl}phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10629100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97042-18-7 | |
Record name | 4-[[4-(2-Propen-1-yloxy)phenyl]sulfonyl]phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=97042-18-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(4-Allyloxy-benzenesulfonyl)-phenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097042187 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-{[4-(Allyloxy)phenyl]sulfonyl}phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10629100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4-Allyloxy-benzenesulfonyl)-phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.256 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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